molecular formula C14H14N4O B1247932 2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine CAS No. 608880-48-4

2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3h-Imidazo[4,5-B]pyridine

Numéro de catalogue: B1247932
Numéro CAS: 608880-48-4
Poids moléculaire: 254.29 g/mol
Clé InChI: YBOCDKFRGBOOFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context of Imidazopyridine Research

The historical development of imidazopyridine chemistry traces its origins to the early 20th century when pioneering chemists first recognized the potential of fused nitrogen heterocycles. In 1925, Tschitschibabin and Kirsanow accomplished the first synthesis of imidazopyridines by heating 2,3-aminopyridine derivatives with acetic anhydride, marking the beginning of systematic research into this class of compounds. This foundational work established the fundamental synthetic approach that would influence subsequent methodological developments for decades. However, the imidazopyridine skeleton remained relatively neglected in organic chemistry for an extended period due to the underdevelopment of efficient methodologies for accessing highly functionalized molecules.

The resurgence of interest in imidazopyridine chemistry occurred in the latter half of the 20th century, coinciding with advances in organometallic chemistry and the development of sophisticated synthetic strategies. Hand and Paudler conducted significant studies in 1982, developing improved synthetic methods for producing 2-phenyl-imidazopyridine using 2-aminopyridine and alpha-halogenated carbonyl compounds in ethanol at 60 degrees Celsius for 5 hours. This work demonstrated the feasibility of synthesizing imidazopyridines under milder reaction conditions without the need for catalysts.

The era of imidazopyridines as therapeutic agents began in earnest during the late 1980s and gained momentum in 1992 with the synthesis and clinical approval of zolpidem, a sleep medication based on the imidazopyridine nucleus. This milestone marked the transition of imidazopyridines from academic curiosities to clinically relevant pharmaceutical agents. The subsequent decades witnessed the introduction of numerous other imidazopyridine-based drugs to the pharmaceutical market, establishing this chemical class as a cornerstone of modern medicinal chemistry.

Structural Classification of Imidazopyridines

Imidazopyridines represent a diverse family of heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, resulting in various possible structural arrangements that are distinguished by their geometric configurations and bonding patterns. The structural diversity within the imidazopyridine family arises from the different possible fusion modes between the five-membered imidazole ring and the six-membered pyridine ring, creating distinct molecular frameworks with unique properties.

The primary classification system for imidazopyridines is based on the specific positions where the imidazole and pyridine rings fuse together. The major structural classes include imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and several other variants, each characterized by distinct nitrogen atom positions and ring fusion patterns. Each imidazopyridine nucleus exhibits unique biological, physical, and chemical properties, with these diverse behaviors implying various fields of application.

Table 1: Structural Classification of Major Imidazopyridine Types

Structural Type Molecular Formula Key Characteristics Representative Compounds
Imidazo[1,2-a]pyridine C₇H₆N₂ Most extensively studied class Zolpidem, Alpidem, Olprinone
Imidazo[4,5-b]pyridine C₆H₅N₃ Also known as 4-azabenzimidazole 2-[2-(4-methoxypyridin-2-yl)ethyl]-3h-imidazo[4,5-b]pyridine
Imidazo[4,5-c]pyridine C₆H₅N₃ Distinct fusion pattern Bamaluzole

The imidazo[1,2-a]pyridine class represents the most extensively investigated and utilized group within the imidazopyridine family, particularly for pharmaceutical and medical applications. These derivatives exhibit an exceptionally wide range of biological activities, including cardiotonic, antifungal, anti-inflammatory, antipyretic, analgesic, antitumor, antiapoptotic, hypnotic, antiviral, antibacterial, antiprotozoal, and anxiolytic properties. The structural characteristics that define this class include specific nitrogen positioning that creates unique electronic distribution patterns and molecular geometries favorable for biological activity.

The imidazo[4,5-b]pyridine class, to which the compound this compound belongs, represents another significant structural category. This class is characterized by the fusion of the imidazole ring to the 4,5-positions of the pyridine ring, creating a molecular framework also known as 4-azabenzimidazole. The specific geometric arrangement in this class produces distinct electronic properties and steric configurations that influence both chemical reactivity and biological activity patterns.

Nomenclature and Identification Systems

The nomenclature of imidazopyridines follows established International Union of Pure and Applied Chemistry principles for fused ring systems, where the compound names reflect the specific fusion pattern between the constituent heterocyclic rings. The systematic naming approach employs locants to indicate the positions of nitrogen atoms and fusion points, ensuring precise identification of each structural variant. The general nomenclature format begins with "imidazo" followed by brackets containing numbers that specify the fusion positions, and concludes with "pyridine".

For the specific compound this compound, the nomenclature system provides detailed structural information through its systematic name components. The "imidazo[4,5-b]pyridine" portion indicates fusion between the 4,5-positions of the pyridine ring and the imidazole ring. The "2-[2-(4-methoxypyridin-2-yl)ethyl]" portion specifies the substituent attached to position 2 of the imidazopyridine core, consisting of an ethyl bridge connecting to a 4-methoxypyridine moiety.

Table 2: Identification Parameters for this compound

Parameter Value Database Reference
Chemical Abstracts Service Number 608880-48-4
Molecular Formula C₁₄H₁₄N₄O
Molecular Weight 254.29 g/mol
International Chemical Identifier Key YBOCDKFRGBOOFO-UHFFFAOYSA-N
ChEMBL Identifier CHEMBL1738840
PubChem Compound Identifier 10308091

The International Chemical Identifier system provides a unique textual representation of the molecular structure through the InChI string: InChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18). This standardized representation enables unambiguous identification across different chemical databases and computational systems. The corresponding InChIKey provides a shortened, hash-based identifier that facilitates rapid database searches and cross-referencing.

The Simplified Molecular Input Line Entry System representation for this compound is COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3, which provides a compact linear notation describing the molecular structure. This system enables efficient computational processing and database storage while maintaining complete structural information. Alternative nomenclature systems include the use of synonyms such as 2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine, reflecting variations in hydrogen tautomerization and stereochemical considerations.

General Biological Significance of Imidazopyridine Scaffolds

The biological significance of imidazopyridine scaffolds extends across multiple therapeutic domains, establishing these compounds as versatile pharmacophores with exceptional medicinal potential. Extensive research has demonstrated that imidazopyridine derivatives function as potent modulators for various pathological conditions associated with central nervous system dysfunction, including Parkinson disease, Alzheimer disease, depression, schizophrenia, and sleep disorders. The molecular basis for this broad biological activity lies in the unique structural features of the imidazopyridine framework, which enables interactions with diverse biological targets including enzymes, receptors, and other protein systems.

Imidazopyridine compounds demonstrate remarkable ability to interact with multiple classes of biological targets, including leucine-rich repeat kinase, beta-secretase, fatty acid amide hydrolase, and gamma-secretase enzymes. These interactions occur through specific molecular recognition mechanisms that depend on the precise three-dimensional arrangement of atoms within the imidazopyridine scaffold. The heterocyclic system acts as a key pharmacophore motif for the identification and optimization of lead structures, significantly expanding the medicinal chemistry toolbox for drug discovery applications.

Table 3: Biological Target Classes for Imidazopyridine Derivatives

Target Category Specific Targets Therapeutic Relevance
Neurotransmitter Receptors Gamma-aminobutyric acid type A, Adenosine A2A, Histamine, Serotonin H3 Central nervous system disorders
Enzymes Leucine-rich repeat kinase, Beta-secretase, Fatty acid amide hydrolase Neurodegenerative diseases
Ion Channels Various sodium and calcium channels Neurological and cardiac conditions
Protein-protein Interactions Multiple intracellular signaling pathways Cancer and inflammatory diseases

The compound this compound exemplifies the biological significance of this chemical class through its selective inhibitory activity against inducible nitric oxide synthase. This enzyme plays crucial roles in various physiological and pathological processes, including inflammation and cancer development. The compound demonstrates high selectivity towards inducible nitric oxide synthase compared to other forms of nitric oxide synthase, making it a valuable candidate for therapeutic applications targeting inflammatory diseases and certain malignancies.

The structural activity relationships within the imidazopyridine family reveal that biological efficacy depends critically on the specific functional groups attached to the central heterocyclic framework. Numerous studies have investigated structural modifications to imidazopyridine scaffolds with the aim of enhancing therapeutic efficacy, demonstrating that subtle changes in substituent patterns can dramatically alter biological activity profiles. The effectiveness of these agents relies fundamentally on the precise spatial arrangement of pharmacophoric elements within the three-dimensional molecular architecture.

Propriétés

Numéro CAS

608880-48-4

Formule moléculaire

C14H14N4O

Poids moléculaire

254.29 g/mol

Nom IUPAC

2-[2-(4-methoxypyridin-2-yl)ethyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18)

Clé InChI

YBOCDKFRGBOOFO-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3

SMILES canonique

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3

Synonymes

2-(2-(4-methoxypyridin-2-yl)ethyl)-3H-imidazo(4,5-b)pyridine
BYK 191023
BYK-191023
BYK191023

Origine du produit

United States

Méthodes De Préparation

Reaction with Primary Amines

In the first step, 2-chloro-3-nitropyridine undergoes S<sub>N</sub>Ar with primary amines (e.g., 2-(4-methoxypyridin-2-yl)ethylamine) in a H<sub>2</sub>O-isopropyl alcohol (IPA) solvent system (1:1 ratio) at 80°C for 2 hours. This yields N-substituted 3-nitro-pyridin-2-amines.

Key Conditions :

  • Solvent: H<sub>2</sub>O-IPA (1:1)

  • Temperature: 80°C

  • Time: 2 hours

  • Yield: >85% (for analogous derivatives)

Nitro Group Reduction

The nitro intermediate is reduced using zinc dust and concentrated HCl at 80°C for 45 minutes, producing 2,3-diaminopyridine derivatives. This step is critical for enabling subsequent cyclization.

Mechanistic Insight :
Zn/HCl facilitates a two-electron transfer, converting the nitro group (–NO<sub>2</sub>) to an amine (–NH<sub>2</sub>).

Cyclization with Aldehydes

The diamine intermediate reacts with aldehydes (e.g., formaldehyde) under heating (85°C, 10 hours) to form the imidazo[4,5-b]pyridine core. Water acts as a proton shuttle, promoting imine formation and aromatization.

Representative Reaction :

3-Amino-2-(2-(4-methoxypyridin-2-yl)ethylamino)pyridine+HCHOH2O-IPA, 85°CBYK191023\text{3-Amino-2-(2-(4-methoxypyridin-2-yl)ethylamino)pyridine} + \text{HCHO} \xrightarrow{\text{H}_2\text{O-IPA, 85°C}} \text{BYK191023}

Optimized Parameters :

  • Aldehyde: 1 equivalent

  • Solvent: H<sub>2</sub>O-IPA

  • Yield: 92%

Phase-Transfer Catalysis (PTC) for Alkylation

Patent DE60318826T2 discloses an alternative route using phase-transfer catalysis (PTC) to alkylate imidazo[4,5-b]pyridine precursors.

Alkylation of Imidazo[4,5-b]pyridine

The method involves reacting 3H-imidazo[4,5-b]pyridine with 2-(4-methoxypyridin-2-yl)ethyl bromide under PTC conditions (e.g., tetrabutylammonium bromide) in a biphasic solvent system (dichloromethane-water).

Conditions :

  • Catalyst: Tetrabutylammonium bromide (10 mol%)

  • Base: K<sub>2</sub>CO<sub>3</sub>

  • Temperature: 60°C

  • Yield: 78%

Mechanistic Advantage :
PTC enhances the solubility of the alkylating agent in the organic phase, improving reaction efficiency.

Pd-Catalyzed Cross-Coupling for Functionalization

Advanced derivatives of BYK191023 employ Pd-catalyzed cross-coupling to introduce substituents. For instance, the US patent describes Suzuki-Miyaura coupling to attach aryl groups at the C7 position.

Suzuki-Miyaura Coupling

A representative reaction involves coupling 7-bromo-imidazo[4,5-b]pyridine with 4-methoxypyridin-2-ylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst.

Reaction Setup :

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: Na<sub>2</sub>CO<sub>3</sub>

  • Solvent: DME/H<sub>2</sub>O (3:1)

  • Temperature: 90°C

  • Yield: 68%

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

MethodStarting MaterialKey Reagent/CatalystYield (%)Reference
S<sub>N</sub>Ar + Cyclization2-Chloro-3-nitropyridineZn/HCl, HCHO92
Phase-Transfer Alkylation3H-Imidazo[4,5-b]pyridineTBAB, K<sub>2</sub>CO<sub>3</sub>78
Suzuki-Miyaura Coupling7-Bromo-imidazo[4,5-b]pyridinePd(PPh<sub>3</sub>)<sub>4</sub>68

Key Observations :

  • The S<sub>N</sub>Ar route offers the highest yield (92%) but requires nitro reduction.

  • PTC alkylation is efficient for introducing ethyl-linked pyridyl groups.

  • Pd-catalyzed methods enable late-stage functionalization but suffer from moderate yields.

Purification and Characterization

Chromatographic Purification

Crude BYK191023 is purified via silica gel chromatography (ethyl acetate/hexane, 15:85), achieving >98% purity.

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.12 (s, 1H, imidazo-H), 7.86 (s, 1H, pyridine-H), 4.25 (m, 2H, –CH<sub>2</sub>–), 3.92 (s, 3H, –OCH<sub>3</sub>).

  • HRMS : m/z 254.29 [M+H]<sup>+</sup> (calc. 254.29).

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers (e.g., imidazo[4,5-c]pyridines) may form during cyclization. Employing microwave irradiation (150°C, 20 min) reduces side products by accelerating kinetics.

Solvent Effects

Replacing IPA with ethanol in the S<sub>N</sub>Ar step improves solubility of nitro intermediates, enhancing yields by 12%.

Industrial-Scale Synthesis

BYK191023 is produced at scale using a continuous-flow reactor to optimize the exothermic nitro reduction step. Key parameters include:

  • Flow rate: 5 mL/min

  • Residence time: 30 min

  • Temperature: 80°C

  • Yield: 89% .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

BYK-191023 a une large gamme d'applications dans la recherche scientifique :

    Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des enzymes de la synthase d'oxyde nitrique.

    Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle de l'oxyde nitrique dans divers processus physiologiques et pathologiques.

    Médecine : BYK-191023 est utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des affections impliquant une production excessive d'oxyde nitrique, telles que l'inflammation et la septicémie.

    Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les enzymes de la synthase d'oxyde nitrique

Mécanisme d'action

BYK-191023 exerce ses effets en inhibant sélectivement la synthase d'oxyde nitrique inductible (iNOS). Il entre en compétition avec la L-arginine pour la liaison au centre catalytique de l'iNOS, empêchant ainsi la production d'oxyde nitrique. Cette inhibition est à la fois dépendante du NADPH et du temps, ce qui fait de BYK-191023 un inhibiteur irréversible de l'iNOS. Les cibles moléculaires et les voies impliquées comprennent les enzymes de la synthase d'oxyde nitrique et les voies de signalisation en aval médiées par l'oxyde nitrique.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

  • Chemical Structure : The molecular formula of BYK191023 is C14H14N4O, with a molecular weight of approximately 254.287 g/mol. The compound features a unique imidazopyridine structure that contributes to its biological activity.
  • Mechanism of Action : BYK191023 acts as an NADPH- and time-dependent irreversible inhibitor of iNOS. It selectively inhibits iNOS with an IC50 value significantly lower than those for neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), indicating its specificity for iNOS . The compound binds to the catalytic center of iNOS, leading to the loss of heme and subsequent enzyme inactivation .

Pharmacological Applications

  • Cardiovascular Research :
    • BYK191023 has been shown to reverse pathological hypotension in rodent models of endotoxin shock, suggesting its potential use in treating sepsis-related cardiovascular dysfunction .
  • Inflammation and Pain Management :
    • Due to its ability to inhibit nitric oxide production, which is often elevated during inflammatory responses, BYK191023 may have applications in managing conditions characterized by excessive inflammation and pain .
  • Cancer Research :
    • The role of nitric oxide in tumor biology makes iNOS inhibitors like BYK191023 relevant in cancer research. By modulating nitric oxide levels, the compound may influence tumor growth and metastasis .

Case Study 1: In Vivo Efficacy

A study demonstrated the effectiveness of BYK191023 in a murine model of endotoxin-induced shock. The administration of BYK191023 resulted in significant improvements in blood pressure and survival rates compared to control groups. This highlights the compound's potential therapeutic application in critical care settings where nitric oxide plays a detrimental role .

Case Study 2: Selectivity Profile

In a comparative study assessing various nitric oxide synthase inhibitors, BYK191023 exhibited remarkable selectivity for iNOS over nNOS and eNOS. This selectivity is crucial for minimizing side effects associated with inhibiting other isoforms of nitric oxide synthase that play essential roles in physiological processes .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
iNOS InhibitionIC50 = 86 nM
nNOS InhibitionIC50 = 17000 nM
eNOS InhibitionIC50 = 162000 nM
Reversal of HypotensionSignificant improvement in rodent models
SelectivityHighly selective for iNOS

Mécanisme D'action

BYK-191023 exerts its effects by selectively inhibiting inducible nitric-oxide synthase (iNOS). It competes with L-arginine for binding to the catalytic center of iNOS, thereby preventing the production of nitric oxide. This inhibition is both NADPH- and time-dependent, making BYK-191023 an irreversible inhibitor of iNOS . The molecular targets and pathways involved include the nitric-oxide synthase enzymes and the downstream signaling pathways mediated by nitric oxide.

Comparaison Avec Des Composés Similaires

BYK-191023 est unique par sa grande sélectivité et sa puissance pour l'inhibition de l'iNOS. Des composés similaires comprennent :

BYK-191023 se démarque par sa grande sélectivité et son mécanisme d'inhibition irréversible, ce qui en fait un outil précieux dans la recherche sur la synthase d'oxyde nitrique.

Activité Biologique

2-[2-(4-Methoxypyridin-2-Yl)ethyl]-3H-imidazo[4,5-b]pyridine, commonly referred to as BYK191023, is a compound that has garnered attention for its biological activity, particularly as an irreversible inhibitor of inducible nitric oxide synthase (iNOS). This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : 2-[2-(4-Methoxy-2-pyridinyl)ethyl]-3H-imidazo[4,5-b]pyridine
  • Molecular Weight : 327.21 g/mol
  • Purity : ≥99% (HPLC)

BYK191023 acts as a NADPH- and time-dependent irreversible inhibitor of iNOS. It selectively interacts with the catalytic center of the enzyme, leading to its inactivation. The inhibition occurs through the loss of heme from iNOS, which is essential for its enzymatic activity. This mechanism was demonstrated in various studies using spectral and chromatographic methods that confirmed the binding characteristics and irreversible nature of the inhibition .

Inhibition of Nitric Oxide Synthase (iNOS)

BYK191023 exhibits high selectivity for iNOS over neuronal (nNOS) and endothelial nitric oxide synthases (eNOS), with IC50 values of:

  • iNOS : 86 nM
  • nNOS : 17 µM
  • eNOS : 162 µM

This selectivity is crucial for minimizing side effects associated with non-selective NOS inhibitors .

Antiproliferative Activity

Recent studies have indicated that imidazo[4,5-b]pyridine derivatives, including BYK191023, possess antiproliferative properties against various cancer cell lines. The compound was tested against human cancer cell lines such as:

  • LN-229 (glioblastoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)

Results showed significant inhibition of cell proliferation at sub-micromolar concentrations for certain derivatives .

Antimicrobial Activity

While BYK191023 primarily targets iNOS, related imidazo[4,5-b]pyridine compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[4,5-b]pyridine core can enhance these properties .

Case Study 1: In Vivo Efficacy

In a rat model of systemic inflammation induced by lipopolysaccharide (LPS), BYK191023 administration significantly reduced plasma nitrate/nitrite levels, indicating effective suppression of NO production. The effective dose (ED50) was determined to be 14.9 µmol/kg/h, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing revealed that BYK191023 and its derivatives inhibited proliferation across multiple cancer cell lines. Notably, certain bromo-substituted derivatives exhibited enhanced activity compared to non-substituted variants, highlighting the importance of structural modifications in drug design .

Data Tables

Biological Activity IC50 Values Target
iNOS Inhibition86 nMSelective
nNOS Inhibition17 µMLess Selective
eNOS Inhibition162 µMLeast Selective
Cell Line Activity IC50 (µM)
LN-229Significant<0.5
HCT-116Moderate<1.0
NCI-H460Moderate<1.5

Q & A

Q. What are the common synthetic routes for preparing 2-[2-(4-methoxypyridin-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine?

The synthesis typically involves multi-step protocols. For example:

  • Route A (from imidazo[4,5-b]pyridine derivatives): Protection of the benzimidazole core using LHMDS, followed by palladium-catalyzed coupling with 3-nitropyridin-2-amine. Subsequent nitro reduction (e.g., using Mo(CO)₆) and acid-promoted cyclization yield the imidazo[4,5-b]pyridine core .
  • Alternative methods : Cyclization of intermediates like N-ethyl-6-(4-methoxyphenoxy)pyridin-2-amine with amides under Al³⁺-Y catalysis in xylene at 145°C, followed by purification via column chromatography .
  • Key considerations : Solvent selection (DMF, xylene), catalyst optimization (Pd, Al³⁺-Y), and purification techniques (silica gel chromatography) are critical for yield and purity.

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Reveals bond lengths (e.g., C–C = 0.002 Å), planar imidazo[4,5-b]pyridine core, and dihedral angles between aromatic rings (e.g., 35.5° with pyridine). π–π stacking interactions (Cg⋯Cg distance: 3.772 Å) stabilize the crystal lattice .
  • Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions. For example, methyl and ethyl groups exhibit distinct splitting patterns in ¹H NMR .

Q. What are the recommended storage and solubility protocols?

  • Storage : Powder stable at -20°C for 3 years; solutions in DMSO stable at -80°C for 6 months .
  • Solubility : Prefer DMSO for in vitro studies. For in vivo use, formulations like DMSO:Tween 80:Saline (10:5:85) reduce organic solvent toxicity .

Advanced Research Questions

Q. How can regioselective C2-arylation of the imidazo[4,5-b]pyridine core be achieved?

  • Method : Use Pd-catalyzed cross-coupling with aryl halides (e.g., 4-iodoanisole). General Procedure B involves substituting the methyl group at N3 with a methoxyethoxymethyl (MEM) protecting group to direct arylation to C2. Purification via gradient flash chromatography (10–100% EtOAc in cyclohexane) yields 44% regioselective product .
  • Challenges : Competing C5/C7 reactivity requires careful optimization of protecting groups and reaction conditions.

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT optimizes substituent effects on π-stacking interactions in anti-inflammatory or anticancer derivatives .
  • Reaction path search : Quantum chemical calculations predict optimal conditions (e.g., solvent, temperature) to minimize trial-and-error experimentation .

Q. How do structural modifications impact biological activity?

  • Angiotensin II receptor antagonism : The imidazo[4,5-b]pyridine scaffold acts as a non-peptidic blocker. Ethyl and methoxyphenyl groups enhance binding affinity by fitting into hydrophobic pockets .
  • Anti-neuroinflammatory activity : Substituents like 4-methoxyphenyl improve blood-brain barrier penetration, as shown in derivatives with reduced microglial activation .

Q. How can contradictions in solubility or bioactivity data be resolved?

  • Case study : Discrepancies in DMSO solubility may arise from crystallinity variations. Sonication or heating (≤50°C) improves dissolution. For bioactivity conflicts, validate assays using orthogonal methods (e.g., SPR vs. cell-based assays) and control for solvent effects (e.g., <1% DMSO in cell cultures) .

Methodological Considerations

Q. What purification techniques are optimal for intermediates and final products?

  • Chromatography : Use silica gel with EtOAc/cyclohexane gradients for non-polar intermediates. Reverse-phase HPLC (C18 column, MeOH/H₂O) resolves polar derivatives .
  • Crystallization : Slow evaporation from ethyl acetate yields X-ray-quality crystals. Additives like hexane induce crystallization for poorly soluble compounds .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Accelerated stability studies : Incubate compounds at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; methoxy groups may hydrolyze to phenolic byproducts under acidic conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.